1,3,5-Triazaadamantane, 7-benzoyl-

Description

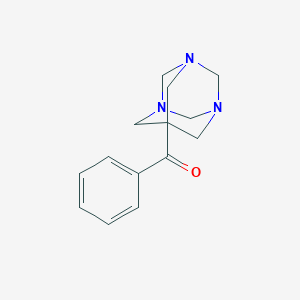

1,3,5-Triazaadamantane, 7-benzoyl-, is a nitrogen-rich polycyclic compound characterized by a rigid adamantane-like framework with three nitrogen atoms in its core and a benzoyl group (-C₆H₅CO) at the 7-position. Its synthesis involves the condensation of hexamethylenetetramine (HMTA) with benzoyl-containing aromatic compounds in the presence of acetic acid, as demonstrated by Shkulev et al. (1992) . The benzoyl group introduces steric and electronic effects that influence its stability, solubility, and interactions with biological targets .

Properties

CAS No. |

149034-77-5 |

|---|---|

Molecular Formula |

C14H17N3O |

Molecular Weight |

243.3g/mol |

IUPAC Name |

phenyl(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanone |

InChI |

InChI=1S/C14H17N3O/c18-13(12-4-2-1-3-5-12)14-6-15-9-16(7-14)11-17(8-14)10-15/h1-5H,6-11H2 |

InChI Key |

XPSHEUUQUVBGLN-UHFFFAOYSA-N |

SMILES |

C1C2(CN3CN1CN(C2)C3)C(=O)C4=CC=CC=C4 |

Canonical SMILES |

C1C2(CN3CN1CN(C2)C3)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

Triazaadamantane derivatives are distinguished by substituents at the 7-position. Key analogs include:

- 7-Nitro-1,3,5-triazaadamantane : Synthesized via HMTA and nitromethane condensation, this derivative exhibits antiviral activity against influenza A (Frunze strain) at 1 μM .

- 7-Bromo-1,3,5-triazaadamantane : Displays potent antiviral effects against Newcastle disease virus (0.125 μM) .

- 7-(4-Nitrobenzoyl)-1,3,5-triazaadamantane : Studied for its mass-spectrometric fragmentation patterns, highlighting structural stability under analytical conditions .

In contrast, 7-benzoyl-1,3,5-triazaadamantane has been primarily investigated for its synthetic versatility, undergoing reactions at both the carbonyl group and the triazaadamantane ring . However, its explicit biological activity data remain underexplored compared to nitro-, bromo-, and amino-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.